molecular formula C14H20N2O2 B1511941 Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B1511941
M. Wt: 248.32 g/mol
InChI Key: OMWSSIGSQHJXRQ-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-14(2)10-16(8-12(14)15)13(17)18-9-11-6-4-3-5-7-11/h3-7,12H,8-10,15H2,1-2H3

InChI Key

OMWSSIGSQHJXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1N)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (Z)-benzyl 4-(methoxyimino)-3,3-dimethylpyrrolidine-1-carboxylate (3.17 g, 11.5 mmol) in tetrahydrofuran (10 mL), was added borane in THF (24.1 mL, 24.1 mmol) at rt. The reaction was heated at reflux overnight. The reaction was cooled, quenched with 6N aq. sodium hydroxide, then diluted by water, and extracted with ether. The organic layer was dried over MgSO4, concentrated, and purified by silica gel chromatography, eluting with 0-20% methanol in dichloromethane to give benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (1.92 g, 67.4 yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 7.45-7.31 (m, 5H), 5.32 (s, 2H), 5.15 (s, 2H), 4.07-3.91 (m, 1H), 3.56 (dd, J=12.1, 6.4 Hz, 1H), 3.51-3.32 (m, 1H), 3.22-3.06 (m, 1H), 2.83-2.75 (m, 1H), 1.17 (s, 3H), 1.10 (s, 3H). MS (ES+) m/z: 248.2, 249.1 (M+H); LC retention time: 2.24 min (analytical HPLC Method I).
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24.1 mL
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Synthesis routes and methods II

Procedure details

(+/−)-Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (Intermediate 11, 0.48 g was resolved via chiral SFC chromatography under the following conditions: column OD-H (0.46×25 cm), 20% MeOH with 0.1% DEA in CO2, 3 mL/min, 40° C., 140 bars. The second fraction was concentrated to afford the title compound (S)-benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (0.2 g, 42% yield).
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Synthesis routes and methods III

Procedure details

To a solution of phenylmethyl (4Z)-3,3-dimethyl-4-[(methyloxy)imino]-1-pyrrolidinecarboxylate (0.7126 g, 2.579 mmol) in THF (26 mL) was added borane-THF complex (1.0 M in THF, 5.2 mL, 5.2 mmol). The solution was heated at 50° C. and stirred for 2 h. The solution was then cooled to room temperature and quenched by addition of 6 N aq. NaOH (2 mL). The mixture was diluted with brine and extracted with Et2O (3×100 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. To a solution of the residue in MeOH (20 mL) was added 50% aq. NH2OH (5 mL), and the solution was heated at 60° C. and stirred overnight. The solution was then cooled to room temperature and concentrated in vacuo. The residue was partitioned between DCM (200 mL) and 1 N aq. NaOH (50 mL), and the organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to give racemic phenylmethyl 4-amino-3,3-dimethyl-1-pyrrolidinecarboxylate (0.5899 g, 92% yield) as a colorless oil. LCMS: (M+H)+: 249.1.
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0.7126 g
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5.2 mL
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26 mL
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